5,6-Dimethyl-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine
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Overview
Description
5,6-Dimethyl-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine: is a complex organic compound belonging to the thieno[2,3-d]pyrimidine family. This compound features a quinoline moiety, which is known for its diverse biological activities, and a thieno[2,3-d]pyrimidine core, which is often explored in medicinal chemistry for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the quinoline derivative and the thieno[2,3-d]pyrimidine core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline moiety can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be performed on the quinoline or thieno[2,3-d]pyrimidine rings.
Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines or alcohols can be introduced using suitable leaving groups and reaction conditions.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Reduced quinoline or thieno[2,3-d]pyrimidine derivatives.
Substitution: : Substituted quinoline or thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
5,6-Dimethyl-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial, antifungal, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
5,6-Dimethyl-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine: can be compared to other quinoline and thieno[2,3-d]pyrimidine derivatives. Similar compounds include:
Quinoline derivatives: : Known for their diverse biological activities.
Thieno[2,3-d]pyrimidine derivatives: : Explored for their potential therapeutic properties.
This compound is unique due to its specific structural features and the combination of quinoline and thieno[2,3-d]pyrimidine moieties, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
5,6-dimethyl-4-(2-methylquinolin-8-yl)oxythieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-10-7-8-13-5-4-6-14(16(13)21-10)22-17-15-11(2)12(3)23-18(15)20-9-19-17/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGBSBKHOSTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=C4C(=C(SC4=NC=N3)C)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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